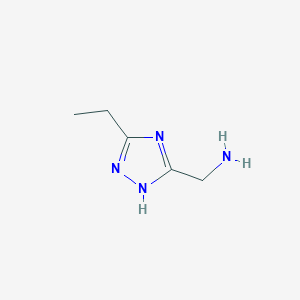
2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethylsulfanyl group at the 2-position and phenyl groups at the 4 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, an aromatic aldehyde, and ammonium acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures, often around 160°C, to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s imidazole core is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as an active pharmaceutical ingredient in treating infections and other diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to its antimicrobial and antifungal effects . The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
2-Methyl-4,5-diphenyl-1H-imidazole: Contains a methyl group instead of an ethylsulfanyl group, leading to different chemical properties.
2-Phenyl-4,5-diphenyl-1H-imidazole:
Uniqueness: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for unique interactions in both chemical and biological systems, setting it apart from other imidazole derivatives .
Properties
CAS No. |
60220-29-3 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C17H16N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |
InChI Key |
LLMAFVWLNYBLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



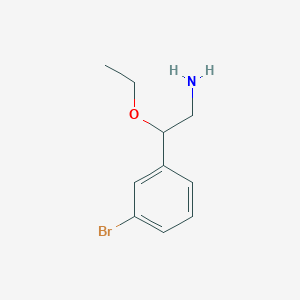
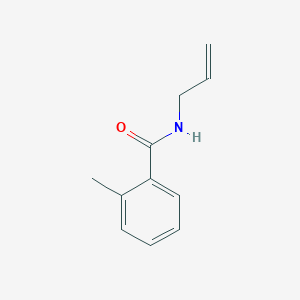
![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)
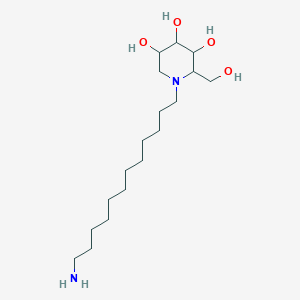

![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)
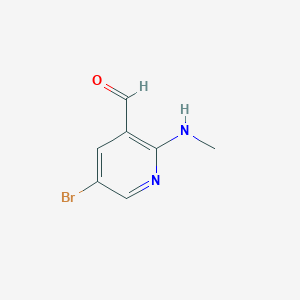

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)
